molecular formula C11H11F2NO3 B2776965 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid CAS No. 1555682-41-1

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid

Cat. No.: B2776965
CAS No.: 1555682-41-1
M. Wt: 243.21
InChI Key: OBWGJQXZQWRUKZ-UHFFFAOYSA-N
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Description

2-[(3,5-Difluorophenyl)carbamoyl]-2,2-dimethylacetic acid (CAS 1555682-41-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research . This high-purity material serves as a valuable building block for the synthesis of more complex molecules. The compound features a 3,5-difluorophenyl group, a common motif in pharmaceutical development. The incorporation of fluorine atoms into lead compounds is a well-established strategy to fine-tune their molecular properties, including metabolic stability, membrane permeability, and binding affinity . Fluorine can influence the electron charge distribution, lipophilicity, and conformation of a molecule, which are critical parameters for optimizing pharmacokinetic and pharmacodynamic profiles . As such, this compound provides researchers with a versatile intermediate for constructing novel chemical entities, particularly in the exploration of structure-activity relationships (SAR). It is supplied with a guaranteed purity of 95% and is available in quantities ranging from 100mg to 10g to support various research scales . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-(3,5-difluoroanilino)-2,2-dimethyl-3-oxopropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F2NO3/c1-11(2,10(16)17)9(15)14-8-4-6(12)3-7(13)5-8/h3-5H,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWGJQXZQWRUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)NC1=CC(=CC(=C1)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1555682-41-1
Record name 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid typically involves the reaction of 3,5-difluoroaniline with a suitable acylating agent. One common method involves the use of 2,2-dimethyl-3-oxopropanoic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The difluoroaniline moiety can undergo nucleophilic substitution reactions, particularly at the fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to various substituted aniline derivatives.

Scientific Research Applications

2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid involves its interaction with specific molecular targets. The difluoroaniline moiety can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

2-(3,5-Dichlorophenyl)acetic Acid
  • Molecular Formula : C₈H₆Cl₂O₂
  • Key Features :
    • 3,5-Dichlorophenyl substituent (electron-withdrawing Cl atoms).
    • Simple acetic acid backbone without steric hindrance.
  • Absence of carbamoyl and dimethyl groups limits hydrogen-bonding interactions and steric protection .
2-((3,5-Difluorophenyl)amino)-2-oxoacetic Acid
  • Molecular Formula: C₈H₅F₂NO₃
  • Key Features: 3,5-Difluorophenyl group with an amino-oxoacetic acid structure.
  • Comparison: The oxo (-CO-) group replaces the carbamoyl (-CONH-), reducing hydrogen-bond donor capacity. Lower molar mass (201.13 g/mol vs. 243.21 g/mol) and absence of dimethyl groups result in higher conformational flexibility but lower steric protection .
2-(3,5-Dibromophenyl)acetic Acid
  • Molecular Formula : C₈H₆Br₂O₂
  • Key Features :
    • Bulkier bromine substituents (atomic radius: Br > Cl > F).
  • Higher molar mass (313.94 g/mol) reduces solubility compared to the fluorine-containing target compound .

Physicochemical Properties

Property Target Compound 2-(3,5-Dichlorophenyl)acetic Acid 2-((3,5-Difluorophenyl)amino)-2-oxoacetic Acid 2-(3,5-Dibromophenyl)acetic Acid
Molecular Weight 243.21 g/mol 205.04 g/mol 201.13 g/mol 313.94 g/mol
logP (Predicted) ~1.9 ~2.8 ~1.5 ~3.2
Hydrogen Bond Donors 2 (-COOH, -NH-) 1 (-COOH) 2 (-NH, -COOH) 1 (-COOH)
pKa (COOH) ~3.5 (enhanced acidity due to F) ~2.9 ~3.2 ~2.7
  • Key Observations: The target compound’s fluorine substituents lower its pKa compared to non-fluorinated analogs, increasing solubility in physiological conditions. Dimethyl groups marginally elevate logP but provide steric shielding against enzymatic degradation .

Q & A

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-[(3,5-difluorophenyl)carbamoyl]-2,2-dimethylacetic acid?

To minimize trial-and-error approaches, employ statistical design of experiments (DoE) . For example, a factorial design can systematically vary parameters such as reaction temperature, catalyst loading, and solvent polarity to identify optimal conditions. This method reduces the number of experiments while capturing interactions between variables . Computational tools (e.g., quantum chemical calculations) can predict reaction pathways, enabling targeted experimental validation .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

Use accelerated stability testing with HPLC or UPLC for quantitative analysis. For example:

  • pH stability : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours, then quantify degradation products.
  • Thermal stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition thresholds .

Q. What analytical techniques are most effective for confirming the structure of this compound?

  • NMR spectroscopy : Compare 1H^1H, 13C^{13}C, and 19F^{19}F NMR spectra with computational predictions (e.g., density functional theory, DFT) to verify substituent positions.
  • High-resolution mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolve crystal structure if single crystals are obtainable .

Advanced Research Questions

Q. How can conflicting data on the compound’s bioactivity be resolved?

Adopt multivariate analysis to isolate confounding variables. For instance:

  • Principal component analysis (PCA) : Identify experimental outliers or batch-to-batch variability.
  • Dose-response studies : Test activity across a broader concentration range to account for non-linear effects.
    Replicate experiments under strictly controlled conditions (e.g., humidity, light exposure) to minimize environmental interference .

Q. What computational methods are suitable for elucidating the reaction mechanism of carbamoyl group formation in this compound?

  • DFT calculations : Model transition states and intermediates to identify rate-limiting steps.
  • Molecular dynamics (MD) simulations : Study solvent effects on reaction kinetics.
    Validate predictions with isotopic labeling (e.g., 13C^{13}C-labeled reactants) and kinetic isotope effect (KIE) measurements .

Q. How can researchers design a scalable synthesis process for this compound while maintaining yield and purity?

Integrate process analytical technology (PAT) for real-time monitoring. Key steps include:

  • Flow chemistry : Improve heat/mass transfer for exothermic reactions.
  • Membrane separation : Purify intermediates using solvent-resistant nanofiltration membranes.
  • Quality-by-design (QbD) : Define critical quality attributes (CQAs) and critical process parameters (CPPs) to ensure reproducibility .

Q. What strategies are recommended for studying structure-activity relationships (SAR) of derivatives of this compound?

  • Parallel synthesis : Generate a library of analogs with systematic substitutions (e.g., varying fluorine positions or methyl groups).
  • QSAR modeling : Use descriptors like logP, molar refractivity, and electronic parameters (Hammett constants) to correlate structural features with bioactivity .

Q. How can researchers address discrepancies in reported solubility data for this compound?

Conduct phase-solubility studies using standardized protocols:

  • Prepare saturated solutions in pharmaceutically relevant solvents (e.g., PEG 400, DMSO-water mixtures).
  • Measure solubility via UV-Vis spectroscopy or nephelometry.
  • Apply Hildebrand solubility parameters to predict solvent compatibility .

Methodological Notes

  • Data presentation : Include tables for comparative analysis (e.g., synthesis yields under different conditions, stability profiles).

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